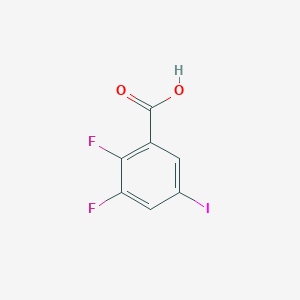

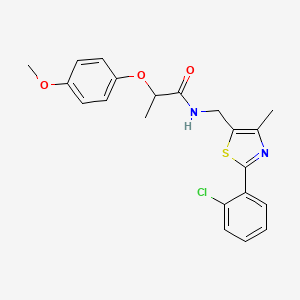

3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is an enzyme involved in various cellular processes such as glycogen synthesis, cell differentiation, and apoptosis.

科学的研究の応用

Applications in Insecticide Development

Research on novel insecticides, such as Flubendiamide, reveals the development of compounds with unique chemical structures exhibiting strong insecticidal activity, especially against lepidopterous pests. These compounds, characterized by novel substituents and modes of action, highlight the potential of complex benzamide derivatives in agricultural sciences and pest management programs (Tohnishi et al., 2005).

Advancements in Organic Synthesis

Studies on the synthesis of tetrahydroisoquinoline and benzazepine derivatives demonstrate the use of complex benzamide-related compounds in organic synthesis, particularly highlighting the Pummerer-type cyclization. These processes showcase the importance of such compounds in synthesizing new chemical entities with potential biological activities (Saitoh et al., 2001).

Development of Novel Polymers

Research into the synthesis of novel aromatic polyamide-hydrazides containing sulfone-ether linkages provides insights into the design and development of new materials with enhanced solubility, hydrophilicity, and thermal stability. These advancements are crucial in the fields of materials science and engineering, demonstrating the application of complex benzamide derivatives in creating high-performance polymers (Mohamed & Fahmy, 2009).

Exploration of Anticancer and Antimicrobial Agents

Studies on novel sulfonamide derivatives carrying 3,4-dimethoxyphenyl moieties as VEGFR-2 inhibitors provide evidence of the therapeutic potential of benzamide-related compounds in oncology. These compounds' ability to inhibit vascular endothelial growth factor receptor suggests their utility in designing new anticancer therapies (Ghorab et al., 2016).

Antitubercular Scaffold Development

Research into the synthesis of benzamide derivatives for anti-tubercular applications highlights the role of such compounds in addressing global health challenges. The study of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives against Mycobacterium tuberculosis underlines the importance of structural complexity in developing effective antimicrobial agents (Nimbalkar et al., 2018).

特性

IUPAC Name |

3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-19-9-8-17(16-20(19)29-2)21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSJQJYSNDOAOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)

![2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2757319.png)

![4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid](/img/structure/B2757320.png)

![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)

![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)